Pivaloin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pivaloin can be synthesized through several methods. One common approach involves the aldol condensation of pivalaldehyde (2,2-dimethylpropanal) with itself, followed by a reduction step. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of catalytic hydrogenation in the presence of a suitable catalyst can enhance the yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: Pivaloin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pivalic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: Pivalic acid.
Reduction: 4-hydroxy-2,2,5,5-tetramethylhexanol.
Substitution: Depending on the nucleophile, products such as 4-chloro-2,2,5,5-tetramethylhexanone or 4-amino-2,2,5,5-tetramethylhexanone.
Scientific Research Applications
Pivaloin has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for various derivatives.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of pivaloin and its derivatives involves interactions with specific molecular targets. For instance, this compound derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Pivalic Acid: A carboxylic acid with similar structural features but lacks the hydroxyl group.
2,2,5,5-Tetramethylhexanol: A reduced form of pivaloin with a hydroxyl group instead of a ketone.
4-Chloro-2,2,5,5-tetramethylhexanone: A substitution product of this compound .
Uniqueness: this compound’s unique structure, featuring both a hydroxyl group and two tert-butyl groups, distinguishes it from other similar compounds. This structure imparts specific chemical properties and reactivity, making this compound a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
4-hydroxy-2,2,5,5-tetramethylhexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7,11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDPCUYKKPMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277185 | |
Record name | Pivaloin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815-66-7 | |
Record name | 815-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 815-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pivaloin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIVALOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUK8846MS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to pivaloin?
A1: this compound can be synthesized through various methods. Two prominent approaches highlighted in research include:
- From ethyl pivalate: this compound can be prepared by the condensation of two molecules of ethyl pivalate in the presence of sodium, followed by hydrolysis. []
- From dimethyl oxalate: An alternative synthesis utilizes dimethyl oxalate as a starting material. []
Q2: How does the steric bulk of this compound influence its reactivity?
A: The presence of bulky tert-butyl groups significantly impacts this compound's reactivity. For instance, attempts to synthesize tetra-t-butylpyrazine from this compound were unsuccessful due to steric hindrance. [] Similarly, reactions with tert-butyllithium result in a mixture of reduction and addition products, showcasing the influence of steric factors. []
Q3: What interesting reactivity patterns do this compound derivatives exhibit in Dimethyl Sulfoxide (DMSO)?
A: Research suggests that mesylate and triflate derivatives of this compound undergo rapid cationic rearrangements in DMSO. [, ] The rate of these rearrangements is notably faster in DMSO compared to highly ionizing solvents like trifluoroethanol or trifluoroacetic acid. This behavior highlights the unique influence of DMSO on the reactivity of this compound derivatives. []
Q4: What spectroscopic techniques provide insights into the structure of this compound and its derivatives?
A: Nuclear Magnetic Resonance (NMR) spectroscopy proves valuable in studying this compound and its derivatives. For example, NMR analysis helped assess steric congestion in α,α,β-tri-tert-butylethene, a compound derived from this compound, by identifying restricted internal rotations. [] Additionally, mass spectrometry provides structural information and fragmentation patterns for this compound-derived pyrazines. []
Q5: Are there any studies on the molecular conformation of this compound?
A: While the provided abstracts don't delve into detailed conformational analysis, one study mentions investigating the dipole moments of this compound. [] Dipole moment measurements can offer insights into the preferred conformation of a molecule by providing information about the spatial arrangement of polar bonds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.